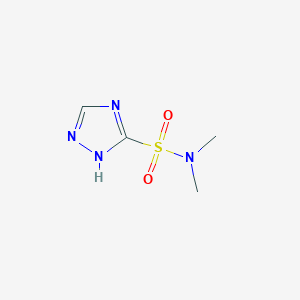

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide

Description

Properties

Molecular Formula |

C4H8N4O2S |

|---|---|

Molecular Weight |

176.20 g/mol |

IUPAC Name |

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide |

InChI |

InChI=1S/C4H8N4O2S/c1-8(2)11(9,10)4-5-3-6-7-4/h3H,1-2H3,(H,5,6,7) |

InChI Key |

AHRZUJZFMANQHU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=NC=NN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 1H-1,2,4-triazole with dimethylamine and a sulfonating agent. One common method is the reaction of 1H-1,2,4-triazole with dimethylamine in the presence of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted triazole compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Based on the search results, here's what is known about the applications of triazole derivatives, including those similar to N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide:

Triazole Derivatives as Antifungal Agents:

N-(5-amino-1 H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides are synthesized and evaluated for their antifungal activity against Candida, Geotrichum, Rhodotorula, and Saccharomycess species isolated from mycosis patients . Many of these compounds show greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL . These triazole derivatives inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a common mechanism for antifungal drugs .

Some triazole compounds containing 1,2,3-benzotriazine-4-one demonstrated more antifungal activity against Candida albicans and Cryptococcus neoformans than reference drugs, with MIC values ranging from 0.0156 to 2.0 μg/mL . A strong SAR investigation revealed that derivatives with groups −NO2 and CF3 at the 7-position exhibited more effective antifungal activity than derivatives with groups at the 5-, 6-, and 8-positions . In addition, products containing halogens such as Cl and F demonstrated more excellent antifungal activity than those containing electron-withdrawing groups . Compound 1a (R = 7Cl) demonstrated remarkable antifungal activity specifically against Aspergillus fumigatus (MIC = 0.25 μg/mL) and moderate activity against fluconazole-resistant Candida albicans strains .

Triazole Derivatives as Antibacterial Agents:

Compounds containing a 1,2,4-triazole ring have multidirectional biological activity . Some newly synthesized 1,2,4-triazole compounds were tested for their in vitro growth inhibitory activity against Gram-positive and Gram-negative bacterial strains, including drug-resistant strains .

Triazole Derivatives as Inhibitors:

Several synthesized compounds displayed good inhibition against porcine succinate-cytochrome reductase (SCR) with IC50 values ranging from 3.2 to 81.8 µM, revealing much higher activity than that of the commercial control amisulbrom whose IC50 value is 93.0 µM . Further evaluation indicated that most compounds exhibited SQR-inhibiting activity as well as cyt bc1-inhibiting activity, but the inhibition potency against SQR is much higher than that towards cyt bc1 .

Other Applications and Properties:

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also essential in organocatalysis, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₃H₁₃BrFN₅O₄S₂

- Solubility : 0.11 mg/L in water (20°C, pH 6.9)

- Applications : Primarily as a fungicide with systemic action .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Regulatory and Environmental Profiles

Biological Activity

N,N-Dimethyl-1H-1,2,4-triazole-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound. The triazole ring structure allows for various substitutions that enhance its biological activity. The sulfonamide group contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit broad-spectrum antimicrobial activity. In particular, this compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Salmonella enteritidis | 31.25 |

| Candida albicans | 0.25 |

These findings suggest that the compound is particularly potent against Candida albicans, which is noteworthy given the rising resistance to conventional antifungal agents .

Antifungal Activity

The antifungal properties of this compound have been explored in various studies. It has been shown to inhibit the growth of pathogenic fungi effectively.

Case Study: Efficacy Against Candida Strains

In a study evaluating antifungal agents against Candida species, compounds similar to N,N-dimethyl-1H-1,2,4-triazole showed MIC values ≤ 25 µg/mL against resistant strains. This positions it as a promising candidate for further development in antifungal therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of N,N-dimethyl-1H-1,2,4-triazole derivatives has been highlighted in recent research. Compounds with similar structures have demonstrated dual inhibition of cyclooxygenase (COX) enzymes.

Table 2: Inhibitory Activities of Triazole Derivatives

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 15e | 0.15 | 0.85 | 0.012 |

The selectivity index indicates that these compounds could provide effective anti-inflammatory treatment with reduced side effects compared to conventional NSAIDs .

Anticancer Activity

Emerging evidence suggests that triazole derivatives may possess anticancer properties. Studies have indicated that certain modifications to the triazole ring can enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated that specific derivatives of triazoles exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach is cyclization of thiosemicarbazide derivatives under basic conditions, followed by sulfonamide functionalization using dimethylsulfamoyl chloride. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-synthesis purification to remove residues .

- Catalyst use : Bases like triethylamine or pyridine neutralize HCl generated during sulfonamide formation, improving yield .

- Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions like over-sulfonation .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring structure and dimethylsulfonamide substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₄H₈N₄O₂S: 176.04) and detects isotopic patterns .

- HPLC with UV detection : Quantifies purity (>98%) using reverse-phase C18 columns and mobile phases like acetonitrile/water .

Q. What preliminary biological assays are recommended to explore the compound’s bioactivity?

- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli to assess inhibition zones .

- Enzyme inhibition studies : Test against carbonic anhydrase or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s assay) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. The sulfonamide group often coordinates with zinc ions in metalloenzymes .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar 1,2,4-triazole sulfonamides?

- Meta-analysis : Compare datasets across studies, focusing on variables like assay protocols (e.g., pH, cell line origin) .

- SAR studies : Systematically modify substituents (e.g., replacing dimethyl groups with cyclopropyl) to isolate activity-contributing moieties .

- Control experiments : Replicate conflicting studies under standardized conditions to identify methodological discrepancies .

Q. How can regioselectivity challenges in derivatizing the triazole ring be addressed?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the sulfonamide nitrogen during alkylation or acylation .

- Directed metalation : Employ palladium catalysts for C–H functionalization at the 3-position of the triazole .

- Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways (e.g., 80°C, 30 min) .

Q. What environmental detection methods are suitable for tracing this compound in groundwater?

- LC-MS/MS : Quantify low concentrations (ppb levels) using multiple reaction monitoring (MRM) transitions .

- Solid-phase extraction (SPE) : Preconcentrate samples using C18 cartridges before analysis .

- Degradation studies : Monitor hydrolysis products (e.g., triazole-5-thiol) under varying pH and temperature conditions .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

- LogP optimization : Introduce hydrophilic groups (e.g., piperazine) to improve solubility without disrupting the triazole core .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., N-demethylation) and guide fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.